molecular formula C8H5ClF2N2 B1453732 4-chloro-2-(difluoromethyl)-1H-1,3-benzodiazole CAS No. 1342424-21-8

4-chloro-2-(difluoromethyl)-1H-1,3-benzodiazole

Cat. No. B1453732
CAS RN: 1342424-21-8
M. Wt: 202.59 g/mol
InChI Key: QLGGJNSAAQWRRN-UHFFFAOYSA-N
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Description

“4-chloro-2-(difluoromethyl)-1H-1,3-benzodiazole” is an organic compound that contains a benzodiazole ring, which is a type of heterocyclic compound. The molecule also contains a chloro group and a difluoromethyl group attached to the benzodiazole ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through methods such as nucleophilic substitution or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodiazole ring, a chloro group, and a difluoromethyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the chloro and difluoromethyl groups. These groups could potentially make the benzodiazole ring more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodiazole ring, chloro group, and difluoromethyl group would likely contribute to its polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Substituted Benzodiazoles : A study by Ge et al. (2007) outlines the efficient one-pot synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzodiazoles, including benzimidazole, benzoxazole, and benzothiazole derivatives. This process is significant for preparing new generations of twin molecules for drug synthesis (Ge et al., 2007).

Fluorescent Probes and Sensing Applications

  • Fluorescent Probes Sensing pH and Metal Cations : Tanaka et al. (2001) developed benzoxazole and benzothiazole analogues sensitive to pH changes and specific metal cations, showcasing the utility of these compounds in fluorescent probes (Tanaka et al., 2001).

Environmental Presence and Human Exposure

  • Benzotriazoles and Benzothiazoles in Human Urine : Research by Asimakopoulos et al. (2013) detected various benzotriazole and benzothiazole derivatives in human urine from several countries, providing insights into human exposure to these chemicals (Asimakopoulos et al., 2013).

Potential Therapeutic Applications

  • Antitumor Agents : Bradshaw et al. (2001) describe the development of 2-(4-aminophenyl)benzothiazoles as potent and selective antitumor agents, particularly for breast cancer cell lines. This highlights a potential therapeutic application of benzothiazole derivatives (Bradshaw et al., 2001).

Analytical Chemistry Applications

  • Determination in Human Urine : A study by Asimakopoulos et al. (2013) developed a method for determining benzotriazoles and benzothiazoles in human urine using liquid chromatography-tandem mass spectrometry, demonstrating the compounds' analytical applications (Asimakopoulos et al., 2013).

Environmental Science

  • Occurrence in Sediment and Sewage Sludge : Zhang et al. (2011) investigated the presence of benzophenones and benzotriazoles, including benzothiazoles, in environmental samples, contributing to our understanding of their environmental distribution (Zhang et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

4-chloro-2-(difluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2N2/c9-4-2-1-3-5-6(4)13-8(12-5)7(10)11/h1-3,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGGJNSAAQWRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(difluoromethyl)-1H-1,3-benzodiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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